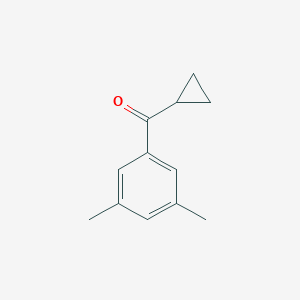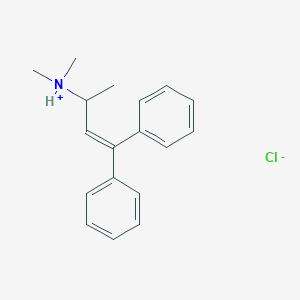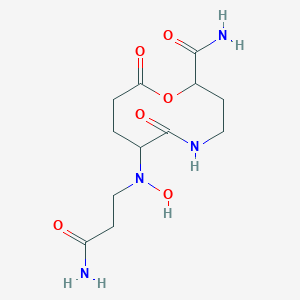
Riboprin
Übersicht
Beschreibung
Es kommt in bestimmten Transfer-RNAs neben dem Adenosin von ANN-Anti-Dopes natürlich vor . Riboprin wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Virusinfektionen wie COVID-19 .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Modifikation von Adenosin durch Substitution am 6-Amino-Stickstoff mit einer Delta(2)-Isopentenylgruppe . Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Schutz der Ribose-Hydroxylgruppen: Dieser Schritt beinhaltet den Schutz der Hydroxylgruppen von Ribose, um unerwünschte Reaktionen während der Synthese zu verhindern.
Nucleophile Substitution: Die geschützte Ribose wird dann einer nucleophilen Substitution mit einem geeigneten Isopentenylationsmittel unterzogen, um die Isopentenylgruppe an der 6-Aminoposition einzuführen.
Entschützung: Der letzte Schritt beinhaltet die Entfernung der Schutzgruppen, um this compound zu erhalten.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende oxidierte Derivate zu bilden. Gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Isopentenylgruppe durch andere funktionelle Gruppen ersetzt werden kann. Gängige Reagenzien für Substitutionsreaktionen sind Halogenierungsmittel und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
This compound hat ein erhebliches Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in den folgenden Bereichen:
Chemie: this compound wird als Modellverbindung zur Untersuchung von Nucleoside-Analoga und deren chemischen Eigenschaften verwendet.
Biologie: this compound ist ein Cytokinin, eine Klasse von Pflanzenhormonen, die die Zellteilung und das Wachstum fördern. Es wird in der Pflanzenbiologieforschung verwendet, um die Zellzyklusregulation und Wachstumsprozesse zu untersuchen.
Medizin: this compound wurde auf seine antiviralen Eigenschaften untersucht, insbesondere gegen das schwere akute respiratorische Syndrom-Coronavirus 2 (SARS-CoV-2).
Wirkmechanismus
This compound entfaltet seine Wirkungen durch die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. In Pflanzen wirkt this compound als Cytokinin, das die Zellteilung und das Wachstum fördert, indem es an Cytokinin-Rezeptoren bindet und nachgeschaltete Signalwege aktiviert . In der antiviralen Forschung hemmt this compound die Replikation von SARS-CoV-2, indem es die RNA-abhängige RNA-Polymerase (RdRp) und die 3'-to-5'-Exoribonuclease (ExoN)-Enzyme angreift, die für die virale Replikation und Korrekturlesen unerlässlich sind .
Wissenschaftliche Forschungsanwendungen
Riboprine has shown significant potential in scientific research, particularly in the following areas:
Chemistry: Riboprine is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Riboprine is a cytokinin, a class of plant hormones that promote cell division and growth. It is used in plant biology research to study cell cycle regulation and growth processes.
Medicine: Riboprine has been investigated for its antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Wirkmechanismus
Target of Action
Riboprine is a nucleoside analog . It belongs to the class of organic compounds known as purine nucleosides . It has been used in trials studying the treatment of nausea and surgical site infection .
Mode of Action
Recent studies suggest that riboprine might have a role in inhibiting the replication of sars-cov-2 . It is suggested that Riboprine acts as a dual-action inhibitor of SARS-CoV-2 replication and proofreading .
Biochemical Pathways
It is suggested that riboprine might affect the replication pathway of sars-cov-2 .
Result of Action
Riboprine has been found to powerfully inhibit the replication of the new virulent strains of SARS-CoV-2 with extremely minute in vitro anti-RdRp and anti-SARS-CoV-2 EC50 values . These biochemical findings suggest that Riboprine could serve as a prospective lead compound against COVID-19 .
Action Environment
It is known that environmental factors can influence the action of drugs in general . For example, factors such as light, temperature, and pollution could potentially alter the efficacy and stability of drugs
Biochemische Analyse
Biochemical Properties
Riboprine interacts with key enzymes involved in viral replication, such as RNA-dependent RNA polymerase (RdRp) and 3’-to-5’ exoribonuclease (ExoN) . These interactions inhibit the replication process of the virus, thereby limiting its ability to spread within the host organism .
Cellular Effects
Riboprine has been shown to powerfully inhibit the replication of virulent strains of viruses in vitro . It does this by interacting with key enzymes involved in the replication process, thereby disrupting the virus’s ability to multiply and spread within the host organism .
Molecular Mechanism
The molecular mechanism of action of Riboprine involves its interaction with key enzymes involved in viral replication . By binding to these enzymes, Riboprine inhibits their function, thereby disrupting the replication process of the virus .
Temporal Effects in Laboratory Settings
While specific temporal effects of Riboprine in laboratory settings are not currently available, it has been shown to effectively inhibit the replication of virulent strains of viruses in vitro
Transport and Distribution
The transport and distribution of Riboprine within cells and tissues is not currently well understood
Subcellular Localization
The subcellular localization of Riboprine is not currently well understood
Vorbereitungsmethoden
The synthesis of riboprine involves the modification of adenosine by substitution at the 6-amino nitrogen with a delta(2)-isopentenyl group . The synthetic route typically includes the following steps:
Protection of the ribose hydroxyl groups: This step involves protecting the hydroxyl groups of ribose to prevent unwanted reactions during the synthesis.
Nucleophilic substitution: The protected ribose is then subjected to nucleophilic substitution with an appropriate isopentenylating agent to introduce the isopentenyl group at the 6-amino position.
Deprotection: The final step involves the removal of the protecting groups to yield riboprine.
Analyse Chemischer Reaktionen
Riboprine undergoes various chemical reactions, including:
Oxidation: Riboprine can be oxidized to form corresponding oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of riboprine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Riboprine can undergo substitution reactions where the isopentenyl group can be replaced with other functional groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Riboprin ähnelt anderen Nucleoside-Analoga, wie Forodesin, Tecadenoson, Nelarabin, Vidarabin und Maribavir . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und zeigen antivirale Eigenschaften. this compound ist einzigartig in seinem dualen Wirkmechanismus, der sowohl RdRp- als auch ExoN-Enzyme angreift, was es zu einem vielversprechenden Kandidaten für die antivirale Therapie macht .
Ähnliche Verbindungen
- Forodesin
- Tecadenoson
- Nelarabin
- Vidarabin
- Maribavir
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVMJSALORZVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7724-76-7 | |
| Record name | Riboprine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Riboprine a potential candidate for treating COVID-19?
A1: Riboprine has shown promising results as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. It appears to act as a dual-action inhibitor, targeting two crucial viral enzymes: RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN) [, ]. These enzymes are essential for viral replication and proofreading, respectively. By inhibiting both, Riboprine could effectively halt the virus's ability to multiply and potentially reduce the severity of COVID-19 infections.
Q2: How does Riboprine interact with its target enzymes, RdRp and ExoN?
A2: While the exact mechanism is still under investigation, computational studies suggest that Riboprine binds strongly to the key catalytic pockets within the active sites of both RdRp and ExoN [, ]. This binding likely interferes with the enzymes' ability to interact with RNA nucleotides, disrupting the viral replication and proofreading processes.
Q3: Has Riboprine demonstrated efficacy against different SARS-CoV-2 variants?
A3: Research indicates that Riboprine exhibits potent antiviral activity against the Omicron variant of SARS-CoV-2, including the B.1.1.529.4 lineage []. Notably, its in vitro efficacy against this variant surpasses that of Remdesivir and Molnupiravir, two currently used antiviral drugs for COVID-19 treatment []. This suggests that Riboprine could potentially be effective against various emerging SARS-CoV-2 variants.
Q4: What are the next steps in the research and development of Riboprine as a potential COVID-19 treatment?
A4: While the in vitro studies are encouraging, further preclinical and clinical evaluations are crucial to fully assess the safety and efficacy of Riboprine in living organisms []. This includes investigating its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), determining optimal dosages, and evaluating potential side effects and long-term impacts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
![2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione](/img/structure/B141706.png)



![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
